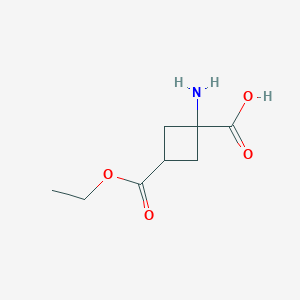![molecular formula C18H28N2O4 B2381459 N-[acetamido-(4-hexoxy-3-methoxyphenyl)methyl]acetamide CAS No. 618862-39-8](/img/structure/B2381459.png)
N-[acetamido-(4-hexoxy-3-methoxyphenyl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[acetamido-(4-hexoxy-3-methoxyphenyl)methyl]acetamide, commonly known as HMA, is a synthetic compound that has been extensively researched for its potential applications in various fields of science. This compound belongs to the class of amides and is structurally similar to the well-known drug, acetaminophen. HMA has been shown to exhibit interesting biochemical and physiological effects, which make it a promising candidate for further research.
作用機序
The mechanism of action of HMA is not well understood. However, it is believed to exert its effects through the inhibition of certain enzymes and pathways involved in cancer cell growth and survival. HMA has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. This inhibition leads to the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
HMA has been shown to exhibit interesting biochemical and physiological effects. This compound has been shown to exhibit potent antioxidant activity, which makes it a promising candidate for the treatment of oxidative stress-related diseases. HMA has also been shown to exhibit anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the major advantages of using HMA in lab experiments is its high purity and high yield. The synthesis of HMA has been optimized to yield high purity and high yield of the final product. This makes it easier to conduct experiments and obtain reliable results.
However, one of the limitations of using HMA in lab experiments is its relatively high cost. The synthesis of HMA involves the use of expensive reagents and equipment, which makes it a costly compound to produce.
将来の方向性
There are several future directions for research on HMA. One of the major areas of research is in the field of cancer treatment. Further studies are needed to elucidate the mechanism of action of HMA and to optimize its anticancer activity. Other areas of research include the potential applications of HMA in the treatment of neurodegenerative diseases and oxidative stress-related diseases. Further studies are also needed to investigate the safety and toxicity of HMA in animal models and humans.
合成法
HMA can be synthesized using a multi-step reaction sequence starting from commercially available starting materials. The synthesis involves the reaction of 4-hexoxy-3-methoxybenzaldehyde with methylamine and acetic anhydride to yield N-[4-(hexoxy-3-methoxy)benzyl]acetamide. This intermediate is then reacted with acetic anhydride and ammonium acetate to yield HMA. The synthesis of HMA has been optimized to yield high purity and high yield of the final product.
科学的研究の応用
HMA has been extensively studied for its potential applications in various fields of science. One of the major areas of research is in the field of cancer treatment. HMA has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which make it a promising candidate for further research.
Another area of research is in the field of neuroscience. HMA has been shown to exhibit neuroprotective effects against oxidative stress-induced neuronal damage. This compound has been shown to protect neurons against cell death and improve cognitive function in animal models of neurodegenerative diseases.
特性
IUPAC Name |
N-[acetamido-(4-hexoxy-3-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-5-6-7-8-11-24-16-10-9-15(12-17(16)23-4)18(19-13(2)21)20-14(3)22/h9-10,12,18H,5-8,11H2,1-4H3,(H,19,21)(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVYBAYVSSXCRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)C(NC(=O)C)NC(=O)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[acetamido-(4-hexoxy-3-methoxyphenyl)methyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-2-(furan-3-ylmethylene)-7-methyl-3-oxo-N-phenyl-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2381376.png)
![N-[[(1R,2R)-2-(1-Methylpyrazol-4-yl)cyclopropyl]methyl]cyclopropanamine](/img/structure/B2381377.png)

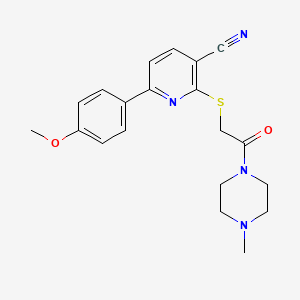
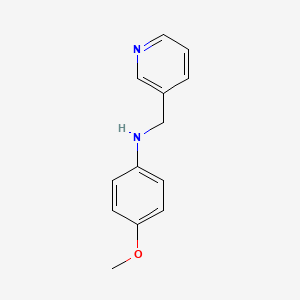

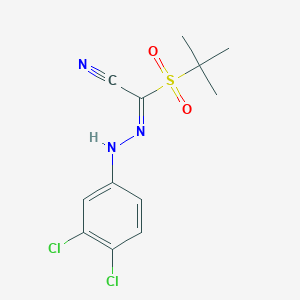
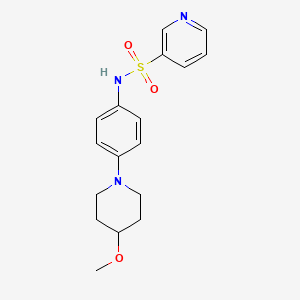

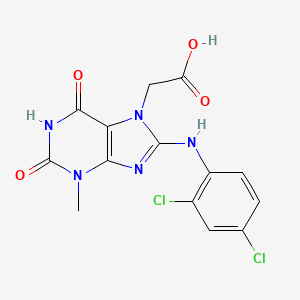
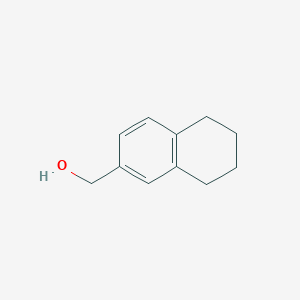

![3-cyano-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzamide](/img/structure/B2381398.png)
